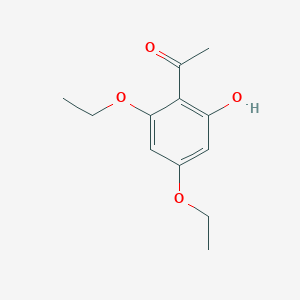

1-(2,4-Diethoxy-6-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2,4-diethoxy-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-9-6-10(14)12(8(3)13)11(7-9)16-5-2/h6-7,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSXHBMSOWNCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)OCC)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy Substitution : Ethoxy groups increase molecular weight and hydrophobicity compared to methoxy analogs. For example, replacing two methoxy groups (166.17 g/mol in 829-20-9) with ethoxy groups raises the molecular weight to 255.25 g/mol .

- Hydroxyl Group Positioning : The 6-hydroxy substitution in the target compound contrasts with analogs like 7507-89-3, which has hydroxyl groups at positions 2 and 6. This difference impacts hydrogen bonding capacity and solubility .

α-Glucosidase Inhibition

- Compounds with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger α-glucosidase inhibition due to enhanced hydrogen bonding with enzyme active sites. For example: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Binding energy = -0.87 kcal/mol . 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone: Binding energy = -0.92 kcal/mol .

- The target compound’s single hydroxyl group at position 6 likely reduces its inhibitory potency compared to dihydroxy analogs .

Antimicrobial Activity

- Schiff bases derived from ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show antibacterial activity against E. coli and Salmonella Typhi . The chloro and bromo substituents in these analogs enhance membrane permeability compared to ethoxy groups in the target compound .

Anticancer Potential

- A morpholinyl-substituted analog, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, inhibits DNA-dependent protein kinase (DNA-PK), enhancing radiation therapy efficacy in cancer models . While the target compound lacks morpholinyl groups, its ethoxy substituents may influence similar pathways through steric or electronic effects .

Preparation Methods

Direct Acylation of 2,4-Diethoxy-6-hydroxyphenol

The most straightforward route involves Friedel-Crafts acylation of 2,4-diethoxy-6-hydroxyphenol using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method leverages the activating nature of ethoxy and hydroxyl groups to direct electrophilic substitution.

Reaction Conditions :

-

Catalyst : Anhydrous AlCl₃ (1.3–1.5 eq)

-

Solvent : Dichloromethane or carbon disulfide (CS₂)

-

Temperature : 0–45°C (gradual warming)

-

Time : 12–48 hours

In a representative procedure, 2,4-diethoxy-6-hydroxyphenol (10 mmol) is dissolved in CS₂ under nitrogen, followed by slow addition of AlCl₃ (13 mmol). Acetyl chloride (11 mmol) is introduced dropwise, and the mixture is stirred at 45°C for 48 hours. Workup involves quenching with dilute HCl, extraction with ethyl acetate, and column chromatography to isolate the product.

Yield : 68–76% (depending on purity of starting material)

Challenges : Competitive acetylation at alternate positions due to steric hindrance from ethoxy groups.

Fries Rearrangement of 2,4-Diethoxyphenyl Acetate

Acetylation Followed by Rearrangement

The Fries rearrangement offers a pathway to introduce the acetyl group ortho to existing alkoxy substituents. This method begins with the synthesis of 2,4-diethoxyphenyl acetate, followed by AlCl₃-catalyzed rearrangement.

Step 1: Synthesis of 2,4-Diethoxyphenyl Acetate

-

Reactants : 2,4-Diethoxyphenol, acetic anhydride

-

Catalyst : Pyridine (1.1 eq)

-

Conditions : Reflux in toluene for 6 hours

-

Yield : 89%

Step 2: Fries Rearrangement

-

Catalyst : AlCl₃ (1.5 eq)

-

Temperature : 120–160°C

-

Time : 2–4 hours

-

Product : 1-(2,4-Diethoxy-6-hydroxyphenyl)ethanone

Post-rearrangement hydrolysis with 5% HCl and purification via steam distillation yields the target compound.

Overall Yield : 58–63%

Advantage : Higher regioselectivity compared to direct Friedel-Crafts acylation.

Multi-Step Protection-Deprotection Strategy

Selective Ethoxylation and Acylation

For substrates where direct functionalization is challenging, a protection-deprotection sequence ensures precise placement of substituents:

-

Starting Material : Resorcinol (1,3-dihydroxybenzene)

-

Ethoxylation :

-

Protect two hydroxyl groups using ethyl bromide and potassium carbonate in acetone.

-

Conditions : Reflux, 12 hours

-

Intermediate : 1,3-Diethoxybenzene (yield: 82%)

-

-

Hydroxyl Protection :

-

Protect the remaining hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

-

-

Friedel-Crafts Acylation :

-

Introduce acetyl group using acetyl chloride/AlCl₃.

-

-

Deprotection :

-

Remove TBS group with tetrabutylammonium fluoride (TBAF).

-

Final Yield : 70% after chromatography

Key Insight : This method avoids competing reactions but requires additional synthetic steps.

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Direct Friedel-Crafts | 68–76% | Single-step, minimal purification | Low regioselectivity |

| Fries Rearrangement | 58–63% | High positional control | Requires high-temperature conditions |

| Protection-Deprotection | 70% | Precise functional group placement | Multi-step, time-intensive |

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling (e.g., CS₂ or toluene) and catalyst reuse to reduce costs. Continuous flow reactors improve yield consistency for Fries rearrangements, achieving 95% conversion rates at 150°C with residence times under 30 minutes.

Emerging Methodologies

Q & A

Basic: What are the established synthetic routes for 1-(2,4-Diethoxy-6-hydroxyphenyl)ethanone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of a substituted phenol derivative. Key steps include:

- Etherification : Introducing ethoxy groups at the 2- and 4-positions via alkylation of a dihydroxy precursor (e.g., using ethyl bromide and a base like K₂CO₃).

- Hydroxyl Protection : The 6-hydroxy group may be protected (e.g., as a methyl ether) to prevent side reactions during acetylation .

- Acetylation : Reaction with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to install the ketone group.

- Deprotection : Removal of protecting groups (e.g., demethylation with BBr₃) to regenerate the hydroxyl group .

Validation : Monitor intermediates using TLC and confirm final structure via NMR and mass spectrometry.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identifies the hydroxyl (broad ~3200–3600 cm⁻¹), ketone (C=O stretch ~1700 cm⁻¹), and ethoxy (C-O stretch ~1250 cm⁻¹) groups. Compare with NIST spectral libraries for validation .

- ¹H/¹³C NMR :

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₂H₁₆O₄ (calc. 224.23) with fragmentation patterns confirming ethoxy and acetyl groups .

Advanced: How does the hydroxyl group influence regioselectivity in substitution reactions?

Methodological Answer:

The 6-hydroxy group acts as a meta-directing substituent in electrophilic aromatic substitution (EAS). For example:

- Nitration : Reaction with HNO₃/H₂SO₄ preferentially targets the 3- or 5-positions relative to the hydroxyl group.

- Halogenation : Bromination (Br₂/FeBr₃) favors the same positions.

Experimental Design : Use competitive reactions with analogs lacking the hydroxyl group (e.g., 2,4-diethoxyacetophenone) to confirm directing effects. Monitor regioselectivity via HPLC and 2D NMR .

Advanced: What challenges arise in differentiating tautomeric forms of this compound?

Methodological Answer:

The compound may exhibit keto-enol tautomerism due to the proximity of the hydroxyl and ketone groups. Key strategies:

- Variable Temperature NMR : Observe enol proton signals (δ ~15–16 ppm) at low temperatures.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and transition states.

- UV-Vis Spectroscopy : Detect enol-specific absorption bands (~300–350 nm) in polar solvents .

Basic: What are its applications as a synthetic intermediate?

Methodological Answer:

- Pharmaceutical Precursor : Used to synthesize flavonoids or polyphenolic derivatives via Claisen-Schmidt condensations.

- Ligand Design : The hydroxyl and ethoxy groups facilitate coordination to metal ions (e.g., Pd in catalysis).

- Polymer Chemistry : Serves as a monomer in phenolic resin synthesis .

Advanced: How can selective functionalization of the ethoxy groups be achieved?

Methodological Answer:

- Selective Dealkylation : Use BBr₃ in CH₂Cl₂ at −78°C to remove one ethoxy group while preserving others.

- Protection-Deprotection : Temporarily protect the hydroxyl group (e.g., as TMS ether) to modify ethoxy groups via nucleophilic substitution.

Validation : Track reaction progress with GC-MS and compare product ratios using chiral columns .

Advanced: What computational methods validate its electronic structure?

Methodological Answer:

- Molecular Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian09 predict reactivity toward electrophiles/nucleophiles.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw align experimental and theoretical shifts (error margin < 0.5 ppm).

- Solvent Effects : COSMO-RS models simulate solvent interactions impacting tautomer equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.